molecular formula C8H3ClFNO2 B12882569 4-Fluorobenzo[d]oxazole-2-carbonyl chloride

4-Fluorobenzo[d]oxazole-2-carbonyl chloride

Cat. No.: B12882569
M. Wt: 199.56 g/mol
InChI Key: CGWRKYOMZMOTBY-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]oxazole-2-carbonyl chloride is a heterocyclic compound with the molecular formula C8H3ClFNO2. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused with an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzo[d]oxazole-2-carbonyl chloride typically involves the reaction of 4-fluoro-2-nitrophenol with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzo[d]oxazole-2-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Fluorobenzo[d]oxazole-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an acylating agent to introduce the benzoxazole moiety into target molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, benzoxazole, lacks the fluorine and carbonyl chloride substituents but shares the core bicyclic structure.

    4-Chlorobenzo[d]oxazole-2-carbonyl chloride: Similar to 4-Fluorobenzo[d]oxazole-2-carbonyl chloride but with a chlorine atom instead of fluorine.

    4-Fluorobenzo[d]oxazole-2-carboxylic acid: The hydrolyzed form of this compound.

Uniqueness

The presence of the fluorine atom in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its non-fluorinated analogs.

Properties

Molecular Formula

C8H3ClFNO2

Molecular Weight

199.56 g/mol

IUPAC Name

4-fluoro-1,3-benzoxazole-2-carbonyl chloride

InChI

InChI=1S/C8H3ClFNO2/c9-7(12)8-11-6-4(10)2-1-3-5(6)13-8/h1-3H

InChI Key

CGWRKYOMZMOTBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)C(=O)Cl

Origin of Product

United States

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